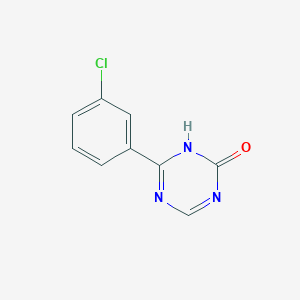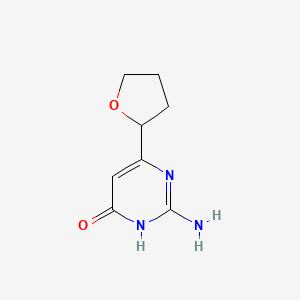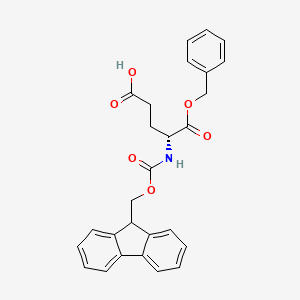
Fmoc-D-Glu-OBzl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Glu-OBzl: is a derivative of glutamic acid, specifically the D-isomer, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a benzyl ester (OBzl) group at the C-terminus. This compound is commonly used in peptide synthesis due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Glu-OBzl typically involves the protection of the amino group of D-glutamic acid with an Fmoc group and the esterification of the carboxyl group with benzyl alcohol. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The benzyl ester is formed by reacting the carboxyl group with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Glu-OBzl undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl ester can be cleaved by hydrogenation over palladium on carbon (Pd/C) or by using strong acids like trifluoromethanesulfonic acid (TFMSA)
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used.
Benzyl Ester Cleavage: Hydrogenation over Pd/C or treatment with TFMSA
Major Products Formed:
Fmoc Removal: D-Glu-OBzl
Benzyl Ester Cleavage: D-Glutamic acid
Scientific Research Applications
Chemistry: Fmoc-D-Glu-OBzl is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid building block. It allows for the sequential addition of amino acids to form peptides and proteins .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as enzyme substrates, inhibitors, or signaling molecules. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins for drug development and production. It is also utilized in the manufacture of diagnostic reagents and biochemical assays .
Mechanism of Action
The mechanism of action of Fmoc-D-Glu-OBzl primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process, while the benzyl ester protects the carboxyl group. These protective groups are selectively removed under specific conditions to allow for the formation of peptide bonds .
Comparison with Similar Compounds
Fmoc-Glu-OBzl: The L-isomer of Fmoc-D-Glu-OBzl, used similarly in peptide synthesis.
Fmoc-Glu-OtBu: Another protected form of glutamic acid with a tert-butyl ester group instead of a benzyl ester.
Fmoc-Gln-OH: A protected form of glutamine used in peptide synthesis.
Uniqueness: this compound is unique due to its specific configuration (D-isomer) and the presence of both Fmoc and benzyl ester protective groups. This combination provides stability and selectivity during peptide synthesis, making it a valuable tool in the synthesis of peptides and proteins .
Properties
Molecular Formula |
C27H25NO6 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/t24-/m1/s1 |
InChI Key |
FMWLYDDRYGOYMY-XMMPIXPASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)
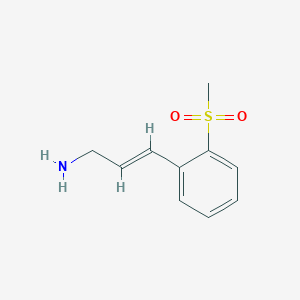

![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
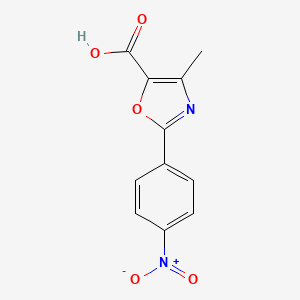
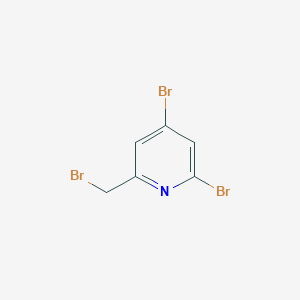
![diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate](/img/structure/B13141891.png)
